molecular formula C9H22NO3P B12076531 Diethyl ((diethylamino)methyl)phosphonate CAS No. 995-14-2

Diethyl ((diethylamino)methyl)phosphonate

Cat. No.: B12076531
CAS No.: 995-14-2
M. Wt: 223.25 g/mol
InChI Key: GMMMKWMWVWJBNW-UHFFFAOYSA-N
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Description

Diethyl ((diethylamino)methyl)phosphonate is an organophosphorus compound that has garnered significant interest due to its versatile applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a phosphonate group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ((diethylamino)methyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with diethylaminoethyl chloride under controlled conditions to yield the desired product .

Another method involves the reaction of diethyl phosphite with diethylaminoacetaldehyde in the presence of a base such as sodium hydride. This reaction typically occurs at room temperature and yields this compound with high efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale Michaelis-Arbuzov reactions. These reactions are conducted in batch reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity. The use of continuous flow reactors is also explored to enhance production efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl ((diethylamino)methyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed.

Major Products

Scientific Research Applications

Diethyl ((diethylamino)methyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl ((diethylamino)methyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and other electrophilic centers, making it a potent ligand in coordination chemistry. Additionally, the compound can undergo hydrolysis to release phosphonic acid, which can further interact with biological molecules and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Diethyl ((methylamino)methyl)phosphonate

Uniqueness

Diethyl ((diethylamino)methyl)phosphonate is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers enhanced stability and versatility in various chemical reactions .

Properties

CAS No.

995-14-2

Molecular Formula

C9H22NO3P

Molecular Weight

223.25 g/mol

IUPAC Name

N-(diethoxyphosphorylmethyl)-N-ethylethanamine

InChI

InChI=1S/C9H22NO3P/c1-5-10(6-2)9-14(11,12-7-3)13-8-4/h5-9H2,1-4H3

InChI Key

GMMMKWMWVWJBNW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CP(=O)(OCC)OCC

Origin of Product

United States

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